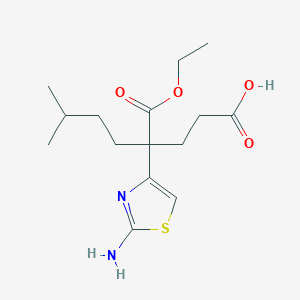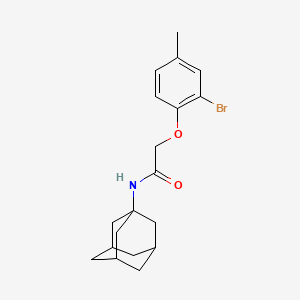
4-(2-amino-1,3-thiazol-4-yl)-4-(ethoxycarbonyl)-7-methyloctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-amino-1,3-thiazol-4-yl)-4-(ethoxycarbonyl)-7-methyloctanoic acid is a chemical compound that has gained significant attention in the scientific community due to its various applications in biochemical research. The compound is commonly referred to as AMOT-130 and is synthesized using a specific method that involves several steps.
Mecanismo De Acción
AMOT-130 inhibits the activity of acetyl-CoA carboxylase by binding to the biotin carboxylase domain of the enzyme. This binding prevents the enzyme from carrying out its function, leading to a decrease in the production of fatty acids.
Biochemical and Physiological Effects:
The inhibition of acetyl-CoA carboxylase by AMOT-130 has various biochemical and physiological effects. The compound has been shown to decrease the production of lipids and triglycerides, leading to a decrease in body weight and improved insulin sensitivity. Additionally, AMOT-130 has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMOT-130 has several advantages for use in lab experiments. The compound is highly specific in its inhibition of acetyl-CoA carboxylase, which allows for precise control of the biochemical pathway being studied. Additionally, AMOT-130 has low toxicity, making it safe for use in cell culture and animal studies. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of AMOT-130 in scientific research. One potential application is in the treatment of metabolic disorders such as obesity and diabetes. Additionally, the compound may have applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to fully understand the potential of AMOT-130 in these areas.
Métodos De Síntesis
The synthesis of AMOT-130 involves the reaction of 2-amino-1,3-thiazole-4-carboxylic acid with ethyl chloroformate, followed by the addition of 7-methylheptanoic acid. The reaction is then heated to form the final product, which is purified using various techniques.
Aplicaciones Científicas De Investigación
AMOT-130 has been used extensively in scientific research due to its ability to inhibit the activity of enzymes that are involved in various biochemical pathways. The compound has been shown to be effective in inhibiting the activity of acetyl-CoA carboxylase, which is involved in fatty acid biosynthesis. This inhibition can lead to a decrease in the production of lipids and triglycerides, which are associated with various diseases such as obesity and diabetes.
Propiedades
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-4-ethoxycarbonyl-7-methyloctanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-4-21-13(20)15(7-5-10(2)3,8-6-12(18)19)11-9-22-14(16)17-11/h9-10H,4-8H2,1-3H3,(H2,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGWGYVHTJHKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C)C)(CCC(=O)O)C1=CSC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Amino-1,3-thiazol-4-yl)-4-(ethoxycarbonyl)-7-methyloctanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide](/img/structure/B5218893.png)
![1-(7-methoxy-1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5218899.png)
![3-(2-fluorophenyl)-5-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5218906.png)
![ethyl [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5218914.png)
![5-{5-[3-(4-fluorophenyl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5218928.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-pyridinecarboxamide](/img/structure/B5218932.png)

![6-(3,4-dimethylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5218936.png)

![1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)](/img/structure/B5218945.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5218946.png)
![methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5218959.png)
![4-tert-butyl-N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5218964.png)
![4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5218980.png)